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Efficacy Data from SERENA-6 Trial

Endpoint
Camizestrant +
CDK4/6 Inhibitor

Aromatase Inhibitor
(AI) + CDK4/6
Inhibitor

Result

Median PFS 16.0 months [1] 9.2 months [2] [1] -

Hazard Ratio (HR) 0.44 (95% CI: 0.31-

0.60) [1]

- 56% reduction in risk of

progression/death [1]

PFS Rate (1 Year) 60.7% [2] 33.4% [2] -

PFS Rate (2 Years) 29.7% [2] 5.4% [2] -

Time to Deterioration
in Quality of Life

23.0 months [1] 6.4 months [1] 47% risk reduction (HR

0.53) [1]

Experimental Protocol & Trial Design

The SERENA-6 trial (NCT04964934) employed an innovative, double-blind, randomized design to evaluate

the benefit of proactively switching endocrine therapy upon detection of molecular resistance [3].
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Objective

To determine if switching from a first-line aromatase inhibitor to camizestrant upon detection of an

emergent ESR1 mutation in circulating tumor DNA (ctDNA)—but before radiological disease progression—

could extend the benefit of first-line treatment [3].

Patient Population

Enrollment: A total of 3,256 patients with HR-positive, HER2-negative advanced breast cancer were
initially screened [2].

Randomized Cohort: 315 patients who were receiving first-line treatment with an aromatase
inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or
abemaciclib) and were found to have an emergent ESR1 mutation via ctDNA testing without
evidence of disease progression were randomized [2] [1].

Patients had received at least 6 months of first-line therapy prior to mutation detection [2].

Methodology and Procedures

ctDNA Monitoring & Screening: Patients underwent liquid biopsy (ctDNA testing) every 2-3

months during routine care to monitor for the emergence of ESR1 mutations [2] [4].
Randomization: Upon detection of an ESR1 mutation, eligible patients were randomly assigned to

one of two groups:
Intervention Group: Switch from the aromatase inhibitor to oral camizestrant, while

continuing the same CDK4/6 inhibitor [2] [1].
Control Group: Continue with the original aromatase inhibitor and CDK4/6 inhibitor [2] [1].

Blinding: Placebos were used to maintain blinding for both the switched and continued therapies [2].
Endpoint Assessment: The primary endpoint was Investigator-assessed Progression-Free
Survival (PFS), defined as the time from randomization to radiological disease progression or death
from any cause [1]. Key secondary endpoints included Overall Survival (OS) and Time to Second

Progression (PFS2) [4] [1].

The following diagram illustrates the streamlined workflow of the SERENA-6 trial design.
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SERENA-6 Trial Workflow

Patients on 1L AI + CDK4/6i

Liquid Biopsy (ctDNA)
Monitoring Every 2-3 Months

ESR1 Mutation Detected?
(No Radiologic Progression)

 No

Randomization

 Yes

Arm 1: Switch to
Camizestrant + CDK4/6i

Arm 2: Continue
AI + CDK4/6i

Primary Endpoint:
Investigator-assessed PFS

Click to download full resolution via product page

Mechanism of Action and Signaling Pathways

Camizestrant's efficacy stems from its ability to overcome a key resistance mechanism in HR-positive

breast cancer.
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Mechanism of Resistance: In many patients treated with aromatase inhibitors, resistance develops

due to acquired mutations in the ESR1 gene. These mutations lead to constitutively active estrogen
receptors that drive cancer growth even in low-estrogen environments [5] [6].

Camizestrant's Action: As a next-generation oral SERD and complete ER antagonist,
camizestrant works by:

Competitively Antagonizing the estrogen receptor, blocking its activity [5].
Inducing Degradation of the estrogen receptor protein, thereby reducing its levels in cancer

cells [5] [7]. This dual mechanism is effective against both wild-type and mutated forms of the
estrogen receptor [5].

The diagram below illustrates this mechanism and the resistance pathway it counteracts.

Camizestrant Mechanism to Overcome ESR1m Resistance
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• Binds & Antagonizes ER
• Induces ER Degradation

Potent Blockade of
ER Signaling

Against wild-type
& mutant ER

Inhibition of
Tumor Growth
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Comparative Clinical Data and Context

Comparison with Fulvestrant: In the earlier SERENA-2 Phase II trial, camizestrant (at 75 mg and

150 mg doses) demonstrated a statistically significant improvement in PFS compared with the
intramuscular SERD fulvestrant in patients with ER-positive, HER2-negative advanced breast
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cancer who had progressed on prior endocrine therapy [6]. This suggests a potential efficacy

advantage over the previously available SERD.
Safety Profile: In the SERENA-6 trial, the safety profile of camizestrant in combination with CDK4/6

inhibitors was consistent with the known profiles of each drug. The most common Grade 3 or higher
adverse events were hematological (e.g., neutropenia) and are typically associated with CDK4/6

inhibitors. Discontinuation rates due to side effects were very low (1% for camizestrant) [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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